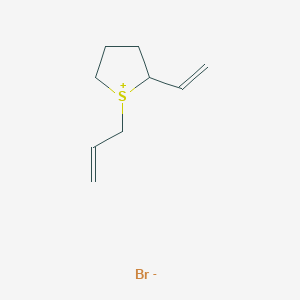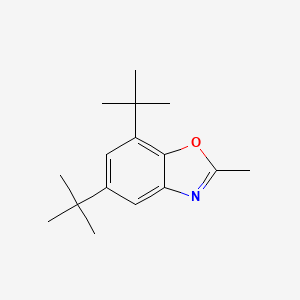
Magnesium iodide (pyridin-4-yl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium iodide (pyridin-4-yl)methanide (1/1/1) is a chemical compound that combines magnesium iodide with a pyridin-4-yl methanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium iodide (pyridin-4-yl)methanide can be synthesized through the reaction of magnesium iodide with pyridin-4-yl methanide. The reaction typically involves the use of anhydrous conditions to prevent the formation of hydrates. One common method involves the reaction of magnesium metal with iodine in the presence of pyridin-4-yl methanide under an inert atmosphere .
Industrial Production Methods
Industrial production of magnesium iodide (pyridin-4-yl)methanide may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium iodide (pyridin-4-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and iodine.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The pyridin-4-yl methanide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and iodine, while substitution reactions may produce various substituted pyridin-4-yl methanide derivatives .
Scientific Research Applications
Magnesium iodide (pyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium iodide (pyridin-4-yl)methanide involves its interaction with various molecular targets. The magnesium ion can coordinate with different ligands, while the pyridin-4-yl methanide group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Magnesium chloride (pyridin-4-yl)methanide
- Magnesium bromide (pyridin-4-yl)methanide
- Magnesium fluoride (pyridin-4-yl)methanide
Uniqueness
Magnesium iodide (pyridin-4-yl)methanide is unique due to the presence of iodine, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodine atom can participate in specific reactions that are not possible with other halides, making this compound valuable for certain applications .
Properties
CAS No. |
65093-01-8 |
|---|---|
Molecular Formula |
C6H6IMgN |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
magnesium;4-methylidenepyridin-1-ide;iodide |
InChI |
InChI=1S/C6H6N.HI.Mg/c1-6-2-4-7-5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
GHRJAWTXEICTSB-UHFFFAOYSA-M |
Canonical SMILES |
C=C1C=C[N-]C=C1.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


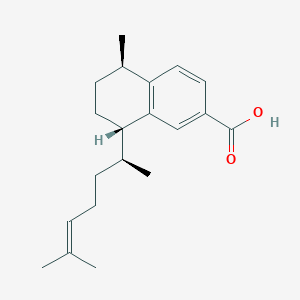

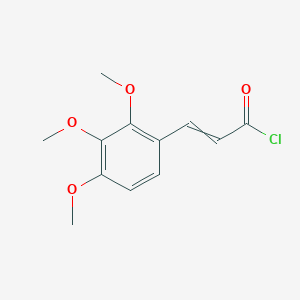

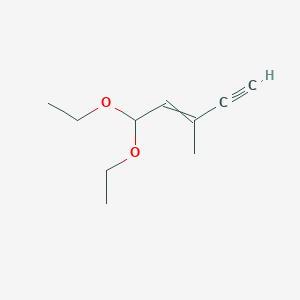

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

